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Compound of Interest

Compound Name: 1-Methyl-1-propylhydrazine

Cat. No.: B15359852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the estimated thermodynamic

properties of 1-Methyl-1-propylhydrazine. Due to a lack of available experimental data for this

specific compound, the presented quantitative values are derived from the well-established

Joback group-additivity method. This document also outlines the standard experimental

protocols that would be employed for the empirical determination of these properties.

Core Thermodynamic Properties
The following tables summarize the estimated thermodynamic properties of 1-Methyl-1-
propylhydrazine. These values have been calculated using the Joback group-additivity

method, a widely recognized estimation technique for thermochemical data.

Table 1: Estimated Physicochemical and Thermochemical Properties
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Property Symbol Estimated Value Unit

Molar Mass M 88.15 g/mol

Normal Boiling Point Tb 379.34 K

Critical Temperature Tc 563.49 K

Critical Pressure Pc 3.86 MPa

Critical Volume Vc 318.00 cm³/mol

Enthalpy of Formation

(Ideal Gas, 298.15 K)
ΔHf° 76.5 kJ/mol

Gibbs Energy of

Formation (Ideal Gas,

298.15 K)

ΔGf° 211.88 kJ/mol

Table 2: Estimated Ideal Gas Heat Capacity as a Function of Temperature

The ideal gas heat capacity (Cp) can be estimated using the Joback method with the following

equation:

Cp (J/mol·K) = (Σa - 37.93) + (Σb + 0.210)T + (Σc - 3.91 x 10⁻⁴)T² + (Σd + 2.06 x 10⁻⁷)T³

Where T is the temperature in Kelvin. The estimated coefficients for 1-Methyl-1-
propylhydrazine are:

Coefficient Estimated Value

a 1.63 x 10²

b 4.34 x 10⁻¹

c -1.78 x 10⁻⁴

d -1.03 x 10⁻⁸

Table 3: Estimated Vapor Pressure using the Antoine Equation
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The vapor pressure (P) of a substance can be described by the Antoine equation over a range

of temperatures:

log₁₀(P) = A - (B / (T + C))

Where P is in bar and T is in Kelvin. The estimated Antoine coefficients for 1-Methyl-1-
propylhydrazine are:

Coefficient Estimated Value

A 4.29

B 1426.78

C -65.15

Computational Methodology: Joback Group-
Additivity Method
The thermodynamic properties presented in this guide were estimated using the Joback group-

additivity method.[1] This method is a well-established technique that predicts thermochemical

data based on the summation of contributions from individual functional groups within a

molecule.[2] The method is known for its simplicity and broad applicability, making it a valuable

tool when experimental data is unavailable.[1]

The following diagram illustrates the workflow for estimating thermodynamic properties using

the Joback method:
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Computational workflow for the Joback method.

Experimental Protocols
While experimental data for 1-Methyl-1-propylhydrazine is not readily available, the following

section details the standard methodologies that would be employed to determine its

thermodynamic properties.

Enthalpy of Formation: Bomb Calorimetry
The standard enthalpy of formation (ΔHf°) of a liquid organic compound like 1-Methyl-1-
propylhydrazine would be determined using bomb calorimetry. This technique measures the
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heat of combustion (ΔHc°) of the substance, from which the enthalpy of formation can be

calculated using Hess's Law.

Methodology:

Sample Preparation: A precisely weighed sample of 1-Methyl-1-propylhydrazine is placed

in a crucible within a high-pressure vessel known as a "bomb."

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30

atm).

Immersion: The sealed bomb is immersed in a known quantity of water in an insulated

container (the calorimeter). The initial temperature of the water is accurately measured.

Ignition: The sample is ignited electrically. The combustion of the organic compound releases

heat, which is transferred to the surrounding water, causing its temperature to rise.

Temperature Measurement: The final temperature of the water is measured once thermal

equilibrium is reached.

Calculation: The heat of combustion is calculated from the temperature change, the heat

capacity of the calorimeter system (determined by calibrating with a substance of known

heat of combustion, such as benzoic acid), and the mass of the sample.

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated

from the experimental heat of combustion and the known standard enthalpies of formation of

the combustion products (CO₂, H₂O, and N₂).

Heat Capacity: Differential Scanning Calorimetry (DSC)
The heat capacity (Cp) of liquid 1-Methyl-1-propylhydrazine as a function of temperature

would be measured using Differential Scanning Calorimetry (DSC).

Methodology:

Sample and Reference Pans: A small, accurately weighed sample of the liquid is

hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
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Heating Program: The sample and reference pans are placed in the DSC instrument and

subjected to a controlled temperature program, typically a linear heating rate (e.g., 10

K/min).

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain

the sample and reference at the same temperature as they are heated. This difference is

directly proportional to the heat capacity of the sample.

Calibration: The instrument is calibrated using a standard material with a well-known heat

capacity, such as sapphire.

Data Analysis: The heat flow data is used to calculate the specific heat capacity of the

sample at various temperatures.

Vapor Pressure: Static or Dynamic Methods
The vapor pressure of 1-Methyl-1-propylhydrazine at different temperatures can be

determined using either a static or a dynamic method.

Static Method:

Sample Degassing: A sample of the liquid is placed in a thermostatted vessel and thoroughly

degassed to remove any dissolved air.

Equilibrium: The vessel is maintained at a constant temperature until the liquid and vapor

phases are in equilibrium.

Pressure Measurement: The pressure of the vapor in the vessel is measured directly using a

pressure transducer.

Temperature Variation: The process is repeated at various temperatures to obtain a vapor

pressure curve.

Dynamic Method (Boiling Point Method):

Apparatus: The liquid is placed in a container equipped with a reflux condenser and a system

for precise pressure control.
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Boiling: The pressure in the system is set to a specific value, and the liquid is heated until it

boils.

Temperature Measurement: The temperature at which the liquid boils is measured

accurately. At the boiling point, the vapor pressure of the liquid is equal to the pressure in the

system.

Pressure Variation: The measurement is repeated at different controlled pressures to

determine the vapor pressure-temperature relationship.

The following diagram provides a generalized representation of a static vapor pressure

measurement setup:

Static Vapor Pressure Measurement
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Generalized setup for static vapor pressure measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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